Carbamic acid,N-[2-[[[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester
Overview
Description
Carbamic acid,N-[2-[[[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C20H32BN3O5 and its molecular weight is 405.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the 5-lipoxygenase-activating protein (FLAP) . FLAP is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme .
Mode of Action
The compound interacts with its target, FLAP, by binding to it and regulating its activity. This interaction results in changes in the activation of the 5-lipoxygenase enzyme .
Biochemical Pathways
The compound affects the biochemical pathway involving the 5-lipoxygenase enzyme. This enzyme is involved in the synthesis of leukotrienes, which are lipid mediators of inflammation . By regulating the activity of this enzyme, the compound can influence the production of these mediators.
Result of Action
The molecular and cellular effects of the compound’s action would be a reduction in the production of leukotrienes, due to its regulation of the 5-lipoxygenase enzyme . This could potentially lead to a decrease in inflammation.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the presence of other molecules that bind to FLAP could potentially compete with the compound for binding sites, influencing its efficacy .
Biochemical Analysis
Biochemical Properties
Carbamic acid, N-[2-[[[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester plays a crucial role in biochemical reactions. It interacts with enzymes such as carbamate kinase, which catalyzes the formation of carbamoyl phosphate . This interaction is essential for various metabolic pathways, including the urea cycle and nucleotide biosynthesis. The compound’s ability to form stable complexes with proteins and other biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
Carbamic acid, N-[2-[[[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the activity of transcription factors and enzymes involved in metabolic pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding the compound’s role in cellular physiology and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of Carbamic acid, N-[2-[[[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression and cellular function. The compound’s ability to form stable complexes with biomolecules is essential for its biochemical activity and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carbamic acid, N-[2-[[[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under specific conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is essential for optimizing the compound’s use in biochemical research.
Dosage Effects in Animal Models
The effects of Carbamic acid, N-[2-[[[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester vary with different dosages in animal models. At low doses, the compound can modulate cellular function without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
Carbamic acid, N-[2-[[[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester is involved in various metabolic pathways. It interacts with enzymes such as carbamate kinase, which catalyzes the formation of carbamoyl phosphate . This interaction is essential for the urea cycle and nucleotide biosynthesis. The compound’s role in these metabolic pathways highlights its importance in cellular metabolism and biochemical research.
Transport and Distribution
The transport and distribution of Carbamic acid, N-[2-[[[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of Carbamic acid, N-[2-[[[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for the compound’s interaction with biomolecules and its role in cellular processes.
Properties
IUPAC Name |
tert-butyl N-[2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BN3O5/c1-18(2,3)27-17(26)23-12-11-22-16(25)24-15-10-8-9-14(13-15)21-28-19(4,5)20(6,7)29-21/h8-10,13H,11-12H2,1-7H3,(H,23,26)(H2,22,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAMYCUYVYJLSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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